Jak3/btk-IN-1 -

Jak3/btk-IN-1

Catalog Number: EVT-12547453
CAS Number:
Molecular Formula: C25H28N8O
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Jak3/btk-IN-1 involves several key steps that optimize its potency and selectivity. The initial design was based on existing JAK inhibitors, particularly Tofacitinib. A series of modifications were made, including the replacement of specific functional groups to enhance binding affinity towards JAK3 while maintaining low activity against other kinases. The synthesis utilized liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the compound at various stages .

Technical details include:

  • Starting Materials: 4-aminopiperidine and 6-chloropurine were used as primary scaffolds.
  • Electrophilic Warheads: Various electrophilic groups were introduced to facilitate covalent bonding with the target kinase.
  • Characterization Techniques: Proton nuclear magnetic resonance (NMR) and carbon NMR were employed to elucidate the molecular structure during synthesis.
Molecular Structure Analysis

Jak3/btk-IN-1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the ATP-binding pocket of JAK3. The key structural features include:

  • Molecular Formula: The exact molecular formula is not specified in the available literature but can be derived from the synthesis pathway.
  • Key Functional Groups: Includes an amine group that participates in hydrogen bonding with the kinase.
  • Binding Interactions: The compound covalently modifies Cysteine 909 in JAK3, which is crucial for its selectivity over other JAK isoforms .

Data from X-ray crystallography studies can provide insights into the three-dimensional conformation of Jak3/btk-IN-1 when bound to its target, revealing how it achieves specificity.

Chemical Reactions Analysis

The primary chemical reaction involving Jak3/btk-IN-1 is its covalent modification of JAK3. This reaction occurs at the cysteine residue within the ATP-binding site, leading to irreversible inhibition:

  • Covalent Bond Formation: The compound forms a stable bond with Cysteine 909 in JAK3, effectively blocking substrate access.
  • Selectivity Mechanism: This mechanism exploits the unique presence of cysteine at this position in JAK3 compared to other JAK kinases, which have serine residues instead .

Technical details regarding reaction conditions, such as pH and temperature, are typically optimized during synthesis to ensure maximum yield and purity.

Mechanism of Action

Jak3/btk-IN-1 inhibits JAK3 by binding irreversibly to its active site. This binding prevents ATP from accessing the kinase domain, thereby halting phosphorylation events critical for downstream signaling pathways involved in immune responses:

  • Inhibition of Phosphorylation: The compound effectively reduces phosphorylation levels of signal transducer and activator of transcription proteins (STATs), which are downstream effectors of JAK signaling.
  • Selectivity Profile: In vitro assays demonstrate that Jak3/btk-IN-1 exhibits over 100-fold selectivity for JAK3 compared to other kinases, making it a targeted therapy option .

Data from Western blot analysis further support these findings by showing decreased levels of phosphorylated STAT proteins following treatment with Jak3/btk-IN-1.

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not detailed in the search results, general properties relevant to Jak3/btk-IN-1 include:

  • Solubility: Typically assessed using various solvents; likely soluble in organic solvents due to its chemical structure.
  • Stability: Stability studies may indicate that the compound retains activity over time under physiological conditions.

Chemical properties such as pKa values or logP (partition coefficient) can influence bioavailability and pharmacokinetics but require experimental determination.

Applications

Jak3/btk-IN-1 has potential applications primarily within therapeutic contexts:

  • Autoimmune Disorders: Given its role in inhibiting JAK3, it could be effective in treating conditions like rheumatoid arthritis where JAK signaling is dysregulated.
  • B-cell Malignancies: Its dual inhibition of both JAK3 and BTK positions it as a candidate for treating B-cell lymphomas, potentially offering improved efficacy over single-target therapies like ibrutinib .

Research continues into optimizing this compound for clinical use, focusing on enhancing its pharmacological properties while minimizing side effects associated with broader kinase inhibition.

Properties

Product Name

Jak3/btk-IN-1

IUPAC Name

1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H28N8O

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1

InChI Key

RFHWLYCWPJCJSE-GOSISDBHSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C

Isomeric SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.